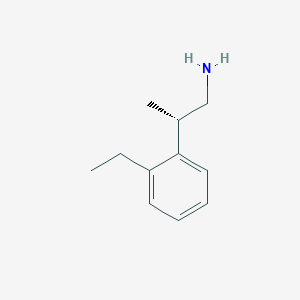
(2S)-2-(2-Ethylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Ethylphenyl)propan-1-amine, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for its bronchodilator and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential as a treatment for various medical conditions.
Mécanisme D'action
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal glands. It also acts as a direct agonist of both alpha and beta-adrenergic receptors. These actions result in increased heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
Ephedrine has been shown to have a variety of biochemical and physiological effects. It increases metabolic rate and thermogenesis, leading to weight loss. It also improves cognitive function and alertness. However, it can also cause side effects such as anxiety, insomnia, and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has been used in various laboratory experiments due to its stimulant effects and potential therapeutic applications. However, its use is limited by its potential for abuse and the risk of side effects.
Orientations Futures
There are several potential future directions for research on (2S)-2-(2-Ethylphenyl)propan-1-amine. One area of interest is its potential use as a treatment for cognitive impairment and dementia. Another area of research is its potential as a treatment for obesity and metabolic disorders. Additionally, further research is needed to fully understand the risks and benefits of this compound use in various contexts.
Méthodes De Synthèse
Ephedrine can be synthesized in the laboratory through various methods, including the reduction of phenylpropanolamine or the condensation of benzaldehyde with nitroethane followed by reduction. However, due to its natural occurrence, (2S)-2-(2-Ethylphenyl)propan-1-amine is often extracted from plants such as Ephedra sinica or Ephedra equisetina.
Applications De Recherche Scientifique
Ephedrine has been studied for its potential use in the treatment of various medical conditions, including asthma, obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD). It has also been used as a performance-enhancing drug in sports due to its stimulant effects.
Propriétés
IUPAC Name |
(2S)-2-(2-ethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCEOCFPNRXKJ-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2414264.png)
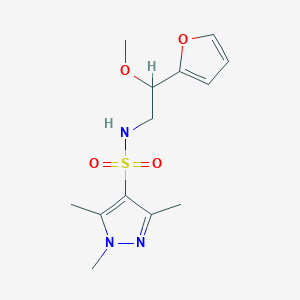
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414268.png)
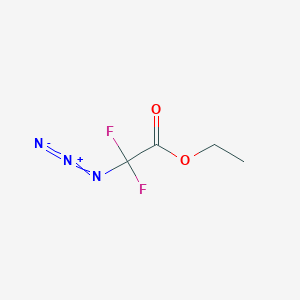
![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)
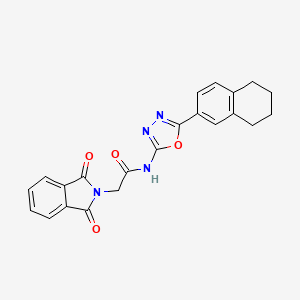

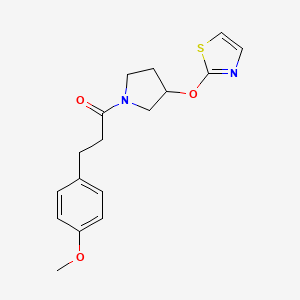

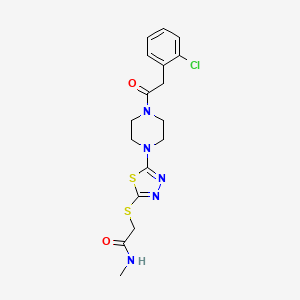

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
